

Application Notes and Protocols for Plant Growth Regulation Using Thiourea Seed Priming

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Compound of Interest

Compound Name: Thiourea

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Thiourea (NH_2CSNH_2), a molecule containing both nitrogen and sulfur, has emerged as a significant plant growth regulator. Its application through seed priming has been shown to enhance germination, improve seedling vigor, and increase tolerance to a range of abiotic stresses, including drought, salinity, and heat stress.^{[1][2][3][4]} This document provides detailed application notes and protocols for utilizing **thiourea** seed priming in research and developmental settings.

Thiourea's efficacy stems from its multifaceted physiological and biochemical effects. It improves leaf gas exchange, nutrient uptake by roots, and subsequent assimilation.^{[1][2][3][4]} At the biochemical level, it enhances sugar metabolism and protein biosynthesis.^{[1][2][3][4]} Furthermore, **thiourea** modulates gene expression, a likely mechanism for its stress-mitigating effects.^{[1][2][3][4]} The thiol group within **thiourea** is a potent scavenger of reactive oxygen species (ROS), thus alleviating oxidative stress, while the imino group can serve as a nitrogen source.^{[4][5]}

Data Summary of Thiourea Seed Priming Effects

The following tables summarize the quantitative effects of **thiourea** seed priming on various plant species under different conditions, as reported in the cited literature.

Table 1: Effect of **Thiourea** Seed Priming on Germination and Seedling Growth under Abiotic Stress

Plant Species	Stress Condition	Thiourea Concentration (ppm)	Priming Duration	Observed Improvements	Reference
Mungbean (Vigna radiata L.)	Water (-0.2 & -0.4 MPa PEG) & Salinity (30 & 50 mM NaCl)	1000	Not Specified	Higher germination percentage and seedling growth compared to non-primed and hydro-primed seeds. 15-85% longer seedlings under water stress.	[5]
Wheat (Triticum aestivum L.)	Late Sown	400	Not Specified	Maximum leaf area index and crop growth rate.	[6]
Wheat (Triticum aestivum L.)	Late Sown	800	Not Specified	Minimum time to 50% emergence.	[6]
Camelina (Camelina sativa L.)	Heat Stress (32°C)	500	Not Specified	Improved root and shoot length, biomass production, and seed yield (12-15% increase).	[7][8][9]
Indian Squash	Heat Stress	500	6 hours	Lower improvement	[10]

(Praecitrullus fistulosus)				in germination, plant height, and yield compared to Ascorbic Acid and Salicylic Acid priming.
Sesame (Sesamum indicum L.)	Salinity (70 mM)	150 mM	16 hours	Increased shoot fresh weight (13-16%) and shoot dry weight (21-24%). [11]

Table 2: Physiological and Biochemical Effects of **Thiourea** Application

Plant Species	Application Method	Thiourea Concentration	Stress Condition	Key Physiological/Biochemical Changes	Reference
Wheat	Foliar Spray	500 ppm	Heat Stress	Increased grain yield by 24%.	[12]
Wheat	Seed Soaking + Foliar Spray	500 ppm	Normal	Increased plant height, tiller number, dry matter accumulation, and chlorophyll content.	[12]
Mustard	Foliar Spray	0.1%	Normal	Increased plant height, LAI, and dry matter accumulation.	[12]
Camelina (Camelina sativa L.)	Seed Priming	500 ppm	Heat Stress	Upregulated plant water relations, regulated stomatal conductance and photosynthetic efficiency.	[7]
Calotropis procera	Seed Priming	0.3%	Salinity (120 mM)	Higher chlorophyll content.	[13]

Experimental Protocols

Protocol 1: Standard Thiourea Seed Priming

This protocol describes a general procedure for **thiourea** seed priming, which can be optimized for different plant species and experimental setups.

Materials:

- Seeds of the desired plant species
- **Thiourea** (reagent grade)
- Distilled water
- Beakers or flasks
- Magnetic stirrer and stir bars
- Filter paper or paper towels
- Incubator or growth chamber

Procedure:

- **Solution Preparation:** Prepare the desired concentration of **thiourea** solution (e.g., 500 ppm, 1000 ppm) by dissolving the calculated amount of **thiourea** in distilled water. For example, to make a 1000 ppm (mg/L) solution, dissolve 1 gram of **thiourea** in 1 liter of distilled water.
- **Seed Soaking:** Place the seeds in a beaker and add the **thiourea** solution. Ensure the seeds are fully submerged. The seed-to-solution ratio should be sufficient to allow for uniform hydration (e.g., 1:5 w/v).
- **Priming Duration:** Gently stir the mixture on a magnetic stirrer at a low speed or periodically swirl the flask. The duration of priming can vary from a few hours to overnight (e.g., 6, 12, or 16 hours) depending on the seed type and prior optimization.[\[10\]](#)[\[11\]](#)
- **Rinsing:** After the priming period, decant the **thiourea** solution and thoroughly rinse the seeds with distilled water to remove any excess **thiourea**.

- **Drying:** Spread the seeds on filter paper or paper towels in a thin layer and allow them to air-dry back to their original moisture content. This can be done at room temperature, avoiding direct sunlight or high temperatures.
- **Storage:** Once dried, the primed seeds can be sown immediately or stored in a cool, dry place for a short period before sowing.

Protocol 2: Germination Assay under Stress Conditions

This protocol outlines the steps to evaluate the efficacy of **thiourea** priming on seed germination under simulated abiotic stress.

Materials:

- Primed and non-primed (control) seeds
- Petri dishes with filter paper
- Stress-inducing agents (e.g., Polyethylene glycol (PEG) for drought, Sodium chloride (NaCl) for salinity)
- Growth chamber or incubator with controlled temperature and light conditions
- Forceps

Procedure:

- **Stress Media Preparation:** Prepare the stress solutions of desired concentrations (e.g., -0.2 MPa PEG, 50 mM NaCl).^[5]
- **Plating:** Place two layers of filter paper in each Petri dish and moisten them with the respective stress solution or distilled water (for control).
- **Seed Placement:** Arrange a known number of seeds (e.g., 25 or 50) evenly on the filter paper in each Petri dish using forceps.
- **Incubation:** Seal the Petri dishes with parafilm to prevent moisture loss and place them in a growth chamber set to the appropriate temperature and light/dark cycle for the specific plant

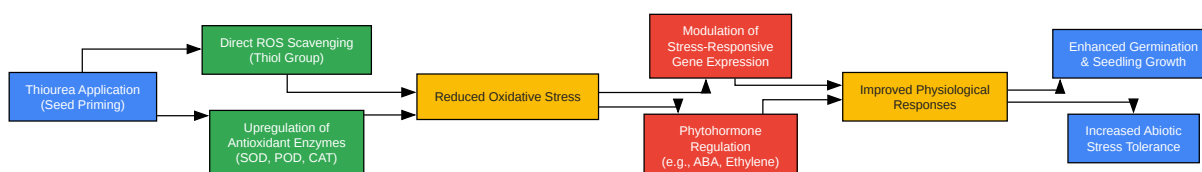
species.

- Data Collection:
 - Germination Percentage: Count the number of germinated seeds (radicle emergence) daily for a specified period (e.g., 7 days).
 - Seedling Length: At the end of the experiment, measure the root and shoot length of a representative sample of seedlings from each treatment.[5]
 - Seedling Vigor Index: Calculate the seedling vigor index using the formula: Vigor Index = (Mean root length + Mean shoot length) × Germination percentage.

Signaling Pathways and Experimental Workflows

Thiourea-Mediated Stress Tolerance Signaling Pathway

The application of **thiourea** triggers a cascade of molecular and physiological responses that contribute to enhanced stress tolerance. The thiol group in **thiourea** plays a crucial role in scavenging reactive oxygen species (ROS), thereby reducing oxidative damage. This, in turn, influences downstream signaling pathways involving phytohormones and stress-responsive genes.

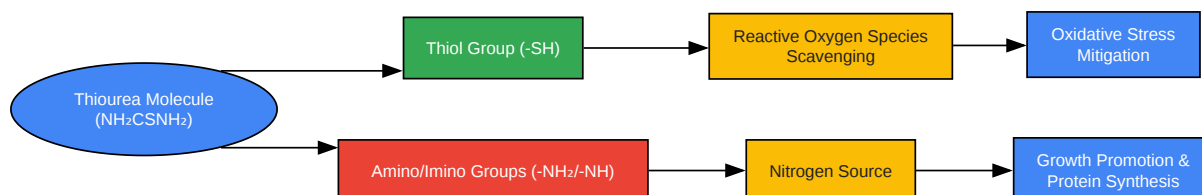
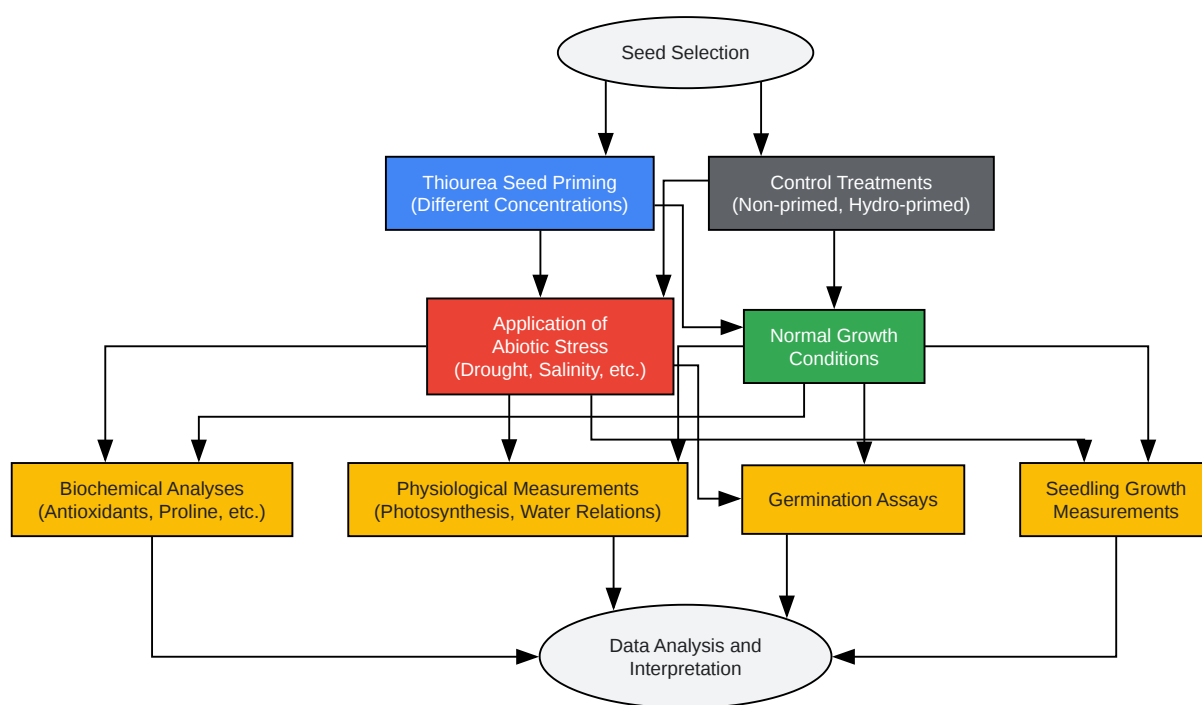


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Caption: **Thiourea**-induced signaling for stress tolerance.

Experimental Workflow for Evaluating Thiourea Seed Priming

The following diagram illustrates a typical experimental workflow for assessing the effects of **thiourea** seed priming on plant growth and stress tolerance.



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